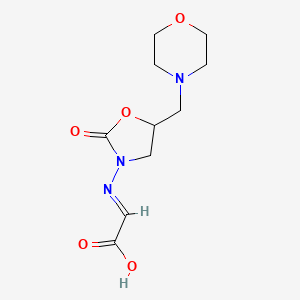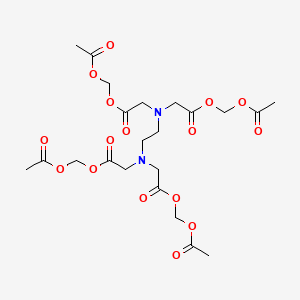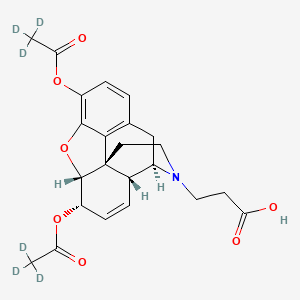
Heroin-CH2-acid-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heroin-CH2-acid-d6 is a deuterated derivative of heroin, a semi-synthetic opioid derived from morphine. This compound is primarily used in scientific research, particularly in the development of heroin vaccines and in studies related to opioid receptors and addiction mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heroin-CH2-acid-d6 involves the deuteration of heroin, which is achieved by replacing hydrogen atoms with deuterium. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound is not common due to its specialized use in research. the general approach involves the large-scale synthesis of deuterated compounds, which requires advanced facilities and strict regulatory compliance due to the nature of the substance .
Analyse Chemischer Reaktionen
Types of Reactions
Heroin-CH2-acid-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of heroin to its oxidized forms, such as morphine and other metabolites.
Reduction: Reduction reactions can convert heroin back to its precursor forms.
Substitution: This involves the replacement of functional groups within the molecule, often used in the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., citric acid, ascorbic acid), bases, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include morphine, 6-monoacetylmorphine, and other metabolites that are significant in the study of opioid pharmacology .
Wissenschaftliche Forschungsanwendungen
Heroin-CH2-acid-d6 has several scientific research applications:
Chemistry: Used in the study of deuterated compounds and their properties.
Biology: Helps in understanding the metabolic pathways of opioids.
Medicine: Aids in the development of heroin vaccines and in the study of addiction mechanisms.
Industry: Utilized in the production of specialized research chemicals
Wirkmechanismus
Heroin-CH2-acid-d6 exerts its effects by binding to opioid receptors in the brain, particularly the mu-opioid receptors. This binding leads to the inhibition of neurotransmitter release and the hyperpolarization of neurons, resulting in the characteristic effects of opioids such as analgesia and euphoria . The molecular targets and pathways involved include the activation of G-protein coupled receptors and the modulation of neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: The natural precursor of heroin, used for pain relief.
6-Monoacetylmorphine: An intermediate in the metabolism of heroin.
Uniqueness
Heroin-CH2-acid-d6 is unique due to its deuterated nature, which makes it particularly useful in research settings. The incorporation of deuterium atoms allows for the study of metabolic pathways and the development of more effective treatments for opioid addiction .
Eigenschaften
Molekularformel |
C23H25NO7 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
3-[(4R,4aR,7S,7aR,12bS)-7,9-bis[(2,2,2-trideuterioacetyl)oxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-yl]propanoic acid |
InChI |
InChI=1S/C23H25NO7/c1-12(25)29-17-5-3-14-11-16-15-4-6-18(30-13(2)26)22-23(15,20(14)21(17)31-22)8-10-24(16)9-7-19(27)28/h3-6,15-16,18,22H,7-11H2,1-2H3,(H,27,28)/t15-,16+,18-,22-,23-/m0/s1/i1D3,2D3 |
InChI-Schlüssel |
CLAQKZWDSGTQAX-RKTNQOIVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C([2H])([2H])[2H])CCN3CCC(=O)O |
Kanonische SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


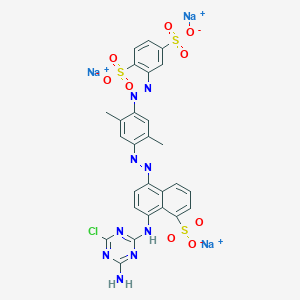
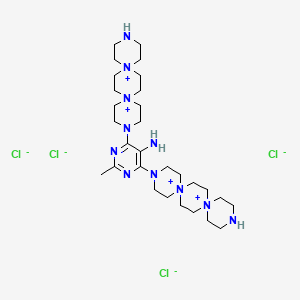
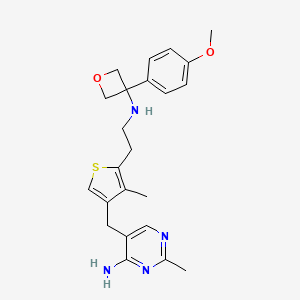
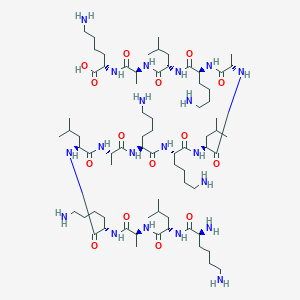
![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
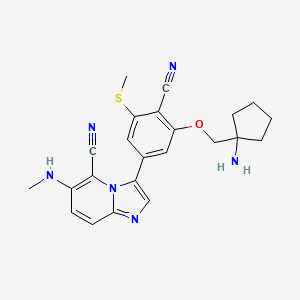
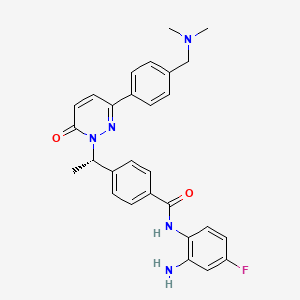

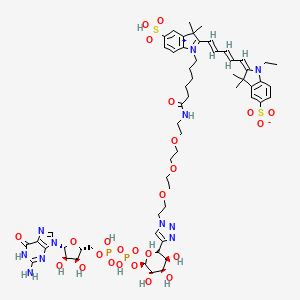
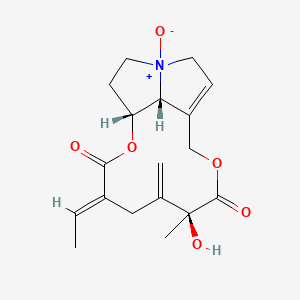
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
